N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
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Description
“N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the attachment of the piperidine and cyclopropane rings. The sulfonamide group would likely be added last .Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclopropane ring, which is a three-membered ring of carbon atoms.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole, piperidine, and cyclopropane rings, as well as the sulfonamide group. The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole, piperidine, and cyclopropane rings, as well as the sulfonamide group, would affect its solubility, boiling point, and other properties .Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways depending on their structure and the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have been found to have varying pharmacokinetic properties depending on their structure .
Result of Action
Thiazole derivatives have been associated with a variety of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known for its ability to participate in various biochemical processes, including enzyme inhibition and activation. This compound has been observed to interact with enzymes such as kinases and proteases, influencing their activity and thereby affecting various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cellular proliferation and differentiation . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their function. This compound has been found to inhibit certain kinases, leading to a downstream effect on various signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Properties
IUPAC Name |
N-[1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S2/c21-24(22,16-7-8-16)19-14-6-3-9-20(10-14)11-15-12-23-17(18-15)13-4-1-2-5-13/h12-14,16,19H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKUSNATMAFBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=CS2)CN3CCCC(C3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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